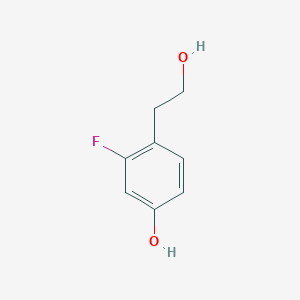

3-Fluoro-4-(2-hydroxyethyl)phenol

Description

3-Fluoro-4-(2-hydroxyethyl)phenol is a fluorinated phenolic compound characterized by a fluorine atom at the 3-position and a 2-hydroxyethyl group at the 4-position of the benzene ring. This structure combines the electron-withdrawing effects of fluorine with the polar, hydrophilic nature of the hydroxyethyl substituent. The addition of fluorine likely alters its physicochemical properties (e.g., acidity, solubility) and biological interactions compared to non-fluorinated analogs.

Properties

Molecular Formula |

C8H9FO2 |

|---|---|

Molecular Weight |

156.15 g/mol |

IUPAC Name |

3-fluoro-4-(2-hydroxyethyl)phenol |

InChI |

InChI=1S/C8H9FO2/c9-8-5-7(11)2-1-6(8)3-4-10/h1-2,5,10-11H,3-4H2 |

InChI Key |

LZPDMBMKDGLDMO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)F)CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Non-Fluorinated Analogs: Tyrosol [4-(2-hydroxyethyl)phenol]

Tyrosol, a natural phenolic compound found in olive oil, shares the 4-(2-hydroxyethyl)phenol backbone but lacks the fluorine atom at position 3. Key differences include:

- Acidity: Fluorine’s electron-withdrawing effect increases the acidity of the phenolic –OH group in 3-fluoro-4-(2-hydroxyethyl)phenol compared to tyrosol.

- Bioactivity: Tyrosol demonstrates antidiabetic effects by normalizing glycoprotein metabolism in diabetic rats . Fluorination may enhance metabolic stability or receptor binding, though specific data on the fluorinated derivative are unavailable.

- Reactivity : Tyrosol undergoes oxidative coupling reactions to form dihydrobenzofurans under basic conditions . Fluorination may modulate reaction kinetics or product selectivity due to steric and electronic effects.

Fluorinated Phenol Derivatives

2.2.1. 3-Fluoro-4-(trifluoromethyl)phenol (CAS: 219581-07-4)

- Structure : Contains a trifluoromethyl (–CF₃) group at position 4 instead of the hydroxyethyl group.

- Properties: The –CF₃ group is strongly electron-withdrawing, further increasing acidity compared to this compound. This compound is used in pharmaceutical intermediates but lacks documented biological activity .

- Applications : Primarily serves as a building block in organic synthesis due to its stability and reactivity in nucleophilic aromatic substitution reactions.

2.2.2. 3-Fluoro-4-(methylsulfinyl)phenol (CAS: 859538-50-4)

- Structure : Features a methylsulfinyl (–SOCH₃) group at position 4.

- Properties : The sulfinyl group introduces chirality and enhances water solubility. Unlike the hydroxyethyl group, it participates in hydrogen bonding and redox reactions .

- Synthetic Utility : Used in asymmetric catalysis and as a ligand in metal complexes.

Substituted Phenols with Hydroxyethyl Groups

2.3.1. 4-(2-Aminopropyl)-2-(2-hydroxyethyl)phenol

- Structure: Contains an aminopropyl side chain at position 4 and a hydroxyethyl group at position 2.

- Reactivity: The aminopropyl group enables Schiff base formation, a property absent in the fluorinated analog.

2.3.2. 3-Fluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)benzonitrile (CAS: 1153102-67-0)

- Structure : Incorporates a piperazine ring with a hydroxyethyl substituent.

- Applications : Used in medicinal chemistry for targeting G-protein-coupled receptors (GPCRs). The piperazine moiety enhances solubility and bioavailability compared to simpler hydroxyethyl derivatives .

Comparative Data Table

Key Research Findings

Fluorination Effects: Fluorine substitution increases phenolic acidity and metabolic stability, making this compound a candidate for drug design where enhanced bioavailability is critical.

Hydroxyethyl Group : The –CH₂CH₂OH group contributes to water solubility and hydrogen-bonding interactions, as seen in tyrosol’s antidiabetic activity .

Synthetic Challenges: Fluorinated analogs require specialized reagents (e.g., Selectfluor®) for regioselective fluorination, complicating large-scale synthesis compared to non-fluorinated phenols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.